molecular formula C10H19NS B13611093 4-Isopropylcyclohexane-1-carbothioamide

4-Isopropylcyclohexane-1-carbothioamide

Cat. No.: B13611093
M. Wt: 185.33 g/mol
InChI Key: BHVKLWYULLXISE-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C10H19NS It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an isopropyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylcyclohexane-1-carbothioamide typically involves the reaction of 4-isopropylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the carbothioamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The isopropyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Isopropylcyclohexane-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylcyclohexane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The isopropyl group may enhance the compound

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1-carbothioamide

InChI

InChI=1S/C10H19NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H2,11,12)

InChI Key

BHVKLWYULLXISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=S)N

Origin of Product

United States

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